molecular formula C8H14O B6185223 rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol CAS No. 2624109-07-3

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol

Cat. No.: B6185223
CAS No.: 2624109-07-3
M. Wt: 126.2
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Description

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol is a versatile chiral bicyclic alcohol that serves as a valuable synthetic intermediate and building block in advanced organic chemistry and natural product research. Its structure incorporates a strained bicyclo[5.1.0]octane skeleton, a framework recognized for its utility in synthetic chemistry . This compound is particularly valued for its role in the construction of complex natural products; for instance, derivatives of bicyclo[5.1.0]octane have been employed as key precursors in the total synthesis of marine sesquiterpenes such as africanol and dactylol . The stereochemistry and functional groups present in this molecule make it an ideal precursor for further chemical transformations, including Friedel-Crafts cyclizations, which are pivotal steps in constructing intricate carbon skeletons found in biologically active molecules . Its physical properties are consistent with its structure; the parent hydrocarbon, bicyclo[5.1.0]octane, has a molecular weight of 110.2 g/mol and a boiling point of approximately 414 K . Researchers utilize this compound primarily for the development of novel synthetic methodologies and the preparation of pharmaceutically relevant target molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

2624109-07-3

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric 1,3-Dipolar Cycloaddition Reactions

The enantioselective synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has been achieved via asymmetric 1,3-dipolar cycloaddition reactions. Cyclic azomethine ylides, generated in situ from α-imino esters, undergo [3+2] cycloaddition with electron-deficient alkenes in dual catalytic systems. For example, EvitaChem reports that chiral Lewis acid catalysts paired with Brønsted bases enable enantioselectivities exceeding 90% ee under mild conditions. The reaction proceeds through a concerted mechanism, where the ylide adopts an exo transition state to minimize steric hindrance, yielding the bicyclo[5.1.0] framework with high diastereomeric ratios (dr > 10:1).

Key parameters include solvent polarity and temperature. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing dipolar intermediates, while temperatures below 0°C favor kinetic control, preserving stereochemical integrity. Post-cycloaddition oxidation or reduction steps are often required to install the hydroxyl group at the C2 position, with sodium borohydride in methanol achieving selective reduction of ketone intermediates.

Rhodium-Catalyzed Intramolecular Ene Reactions

Rhodium(I) complexes, particularly [RhCl(CO)₂]₂, catalyze the intramolecular ene reaction of diarylvinylidenecyclopropanes to form bicyclo[5.1.0]octylene derivatives . In this method, the cyclopropane ring acts as a strained alkene, undergoing [2π + 2σ] cycloaddition with a proximal allene moiety. The choice of solvent critically influences product distribution: toluene/acetonitrile co-solvents favor bicyclo[5.1.0] products (yields up to 85%), while pure toluene promotes competing [2+2] pathways .

Deuterium labeling studies confirm a radical-mediated mechanism, where rhodium facilitates single-electron transfer (SET) to generate allylic radicals. These intermediates undergo regioselective cyclization, with the hydroxyl group introduced via subsequent oxidation or hydrolysis . Stereochemical analysis reveals that the exo configuration of the cyclopropane ring is preserved, ensuring the (1R,2S,7S) stereochemistry in the final product .

Iron-Mediated Synthesis via Cyclooctatetraene Complexes

Iron complexes serve as versatile templates for constructing bicyclo[5.1.0] frameworks. Wallock and Donaldson demonstrated that (bicyclo[5.1.0]octadienyl)iron(CO)₂⁺ cations react with nucleophiles like phthalimide to form substituted intermediates . Nucleophilic attack occurs at the C6 position anti to the iron center, followed by decomplexation using ceric ammonium nitrate (CAN) to release the organic product .

For this compound, phthalimide adducts are oxidatively cleaved with ruthenium trichloride/sodium periodate, yielding cyclopropane diesters. Hydrolysis under basic conditions (NaOH/EtOH) then affords the target alcohol with 43% overall yield across eight steps . While this method offers precise stereochemical control, its multi-step nature limits scalability compared to catalytic approaches .

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Stereoselectivity Key Advantage
1,3-Dipolar CycloadditionChiral Lewis acid70–85%>90% eeHigh enantioselectivity
Rhodium-Catalyzed Ene[RhCl(CO)₂]₂65–85%dr > 8:1Solvent-controlled selectivity
Iron-Mediated DecomplexationFe(CO)₃40–50%dr > 5:1Access to functionalized derivatives

The 1,3-dipolar cycloaddition route is preferred for enantioselective synthesis, whereas rhodium catalysis offers superior scalability. Iron-mediated methods, though lower yielding, enable late-stage functionalization via nucleophilic substitutions .

Mechanistic Insights and Stereochemical Considerations

The stereochemical outcome of this compound is dictated by transition-state geometry. In cycloaddition reactions, chiral catalysts induce facial selectivity by coordinating to the ylide’s carbonyl group, steering the alkene to approach from the less hindered face. Rhodium-catalyzed ene reactions, conversely, rely on steric effects in the radical intermediate, where bulkier substituents orient the cyclopropane ring exo .

Deuterium labeling in rhodium-catalyzed systems confirmed that hydrogen abstraction occurs preferentially at the allylic position, ensuring regioselective cyclization . Computational studies further support a stepwise mechanism for iron-mediated routes, where nucleophilic attack precedes ring closure .

Chemical Reactions Analysis

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

Organic Synthesis

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol serves as a versatile intermediate in organic synthesis. Its strained bicyclic ring system allows for various chemical reactions, including cycloadditions and rearrangements.

Case Study: Synthesis of Complex Molecules
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to construct complex molecular architectures through a series of multi-step reactions involving Friedel-Crafts alkylation and oxidation processes .

Medicinal Chemistry

The compound's structural features make it valuable for drug development, particularly in the design of enzyme inhibitors and receptor ligands.

Case Study: BACE Inhibition
Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit inhibitory activity against BACE (beta-site amyloid precursor protein cleaving enzyme), which is relevant for treating Alzheimer's disease and type 2 diabetes . The mechanism involves interaction with the enzyme's active site, demonstrating the potential for therapeutic applications.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials with unique properties.

Case Study: Polymer Synthesis
The compound has been employed as a monomer in the synthesis of novel polymers that exhibit enhanced mechanical properties and thermal stability . The incorporation of the bicyclic structure into polymer backbones allows for tailored material characteristics suitable for various applications.

Mechanism of Action

The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Molecular Features of rac-(1R,2S,7S)-Bicyclo[5.1.0]octan-2-ol and Analogues
Compound Name Molecular Formula Molecular Weight Functional Groups Bicyclic System Key Substituents
This compound C₈H₁₂O 124.18 Alcohol bicyclo[5.1.0] None
(+)-4,5-Dimethyl-3,7-diphenyl-2-oxa-5-azabicyclo[5.1.0]octan-6-one (28a) C₂₂H₂₃NO₂ 333.43 Lactam, Ether bicyclo[5.1.0] Phenyl, methyl
(–)-[RS,1R,7R]-1-(S-Phenyl-N-tosylsulfoximinoyl)bicyclo[5.1.0]-2-octanone (–)-13 C₂₀H₂₂NO₃S 371.46 Ketone, Sulfoximinoyl bicyclo[5.1.0] Phenyl, tosyl
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol C₆H₁₀O 98.14 Alcohol bicyclo[3.1.0] None
(1R,2R,4S)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol C₁₁H₂₀O 168.28 Alcohol bicyclo[2.2.1] Four methyl groups

Key Observations:

  • Ring Size and Strain : The target compound’s bicyclo[5.1.0] system has larger rings compared to bicyclo[3.1.0] (hexane-based) and bicyclo[2.2.1] (heptane-based) systems. Larger rings may reduce ring strain but increase conformational flexibility .
  • Functional Groups: Unlike analogues with lactam, ketone, or sulfoximinoyl groups, the target compound’s hydroxyl group offers hydrogen-bonding capability, influencing solubility and reactivity .
  • Substituents : Compounds like 28a (phenyl, methyl) and (–)-13 (tosyl, phenyl) exhibit steric and electronic effects absent in the simpler target molecule .

Physical and Spectral Properties

Table 3: Experimental Data for Selected Compounds
Compound Name Melting Point (°C) Optical Rotation ([α]D) Spectral Confirmation
(–)-13 120–121 –43.8 (CHCl₃) NMR, HRMS
(+)-28a Not reported Not reported NMR (¹H, ¹³C), FTIR, HRMS
This compound Not available Not available Not available

Key Observations:

  • Sulfoximinoyl derivatives like (–)-13 exhibit distinct optical activity, critical for chiral applications .
  • The target compound’s lack of reported spectral data highlights a gap in current literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclo[5.1.0]octanol derivatives often involves cyclopropane ring-opening or stereoselective cycloaddition. For example, stereochemical control in bicyclic systems can be achieved via potassium hydroxide-mediated cyclization of carboxamide precursors, as demonstrated in the synthesis of (+)-(1S,3R,4S,7S)-2-oxabicyclo[5.1.0]octan-6-one derivatives (84–87% yields) . Key steps include:

  • Precursor preparation : Reacting cyclopropene carboxylic acids with chiral amines (e.g., (1R,2S)-ephedrine) to form carboxamides.
  • Cyclization : Using powdered KOH in anhydrous THF to drive 7-exo-trig cycloaddition, followed by silica gel chromatography for purification.
  • Critical parameters : Temperature, base strength, and solvent polarity significantly affect stereoselectivity and yield .

Q. How can researchers validate the structural identity and purity of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm bicyclic ring geometry and hydroxyl group position. For example, bicyclo[2.2.1]heptan-2-ol derivatives exhibit distinct coupling constants for bridgehead protons (J = 4–6 Hz) .
  • Infrared (IR) Spectroscopy : Identify O–H stretching (~3200–3600 cm1^{-1}) and C–O vibrations (1050–1250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C8 _8H12 _{12}O for bicyclo[5.1.0]octan-2-ol) .
  • Chiral HPLC : Resolve enantiomers if the rac mixture requires separation .

Advanced Research Questions

Q. How does the stereochemistry of bicyclo[5.1.0]octan-2-ol derivatives influence their reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The cis or trans arrangement of substituents on the bicyclic scaffold dictates reaction pathways. For instance:

  • Epoxidation : The 7-oxabicyclo[5.1.0]octan-2-one system undergoes stereoselective epoxidation at the strained cyclopropane ring, with the hydroxyl group directing regioselectivity .
  • Nucleophilic Addition : Steric hindrance from the bicyclic framework limits nucleophile access to specific positions. Computational modeling (DFT) can predict reactive sites based on electron density maps .
  • Case Study : In sulfoximinoyl-substituted bicyclo[5.1.0]octanones, the (1R,7R) configuration stabilizes transition states during nucleophilic attacks, enhancing diastereomeric excess (d.e. >90%) .

Q. What strategies are effective for comparative studies of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol with other bicyclic alcohols (e.g., bicyclo[2.2.1]heptan-2-ol)?

  • Methodological Answer :

  • Structural Comparison : Use X-ray crystallography to analyze bond angles and ring strain. Bicyclo[5.1.0] systems exhibit higher torsional strain (~15 kcal/mol) than bicyclo[2.2.1] analogs, affecting thermal stability .
  • Reactivity Profiling : Compare oxidation rates (e.g., with Jones reagent). Bicyclo[5.1.0]octan-2-ol oxidizes faster to ketones due to increased ring strain .
  • Biological Activity : Screen against enzymes like cyclooxygenase (COX). Bicyclo[5.1.0] derivatives show higher COX-2 inhibition (IC50 _{50} ~0.5 μM) than bicyclo[2.2.1] analogs (IC50 _{50} ~2 μM), attributed to improved hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activities of bicyclo[5.1.0]octan-2-ol derivatives?

  • Methodological Answer : Address discrepancies via:

  • Purity Assessment : Replicate studies using rigorously purified samples (e.g., ≥98% purity by HPLC) to exclude confounding impurities .
  • Stereochemical Reanalysis : Verify configurations using circular dichroism (CD) or vibrational circular dichroism (VCD). Misassigned stereochemistry in early studies may explain conflicting bioactivity data .
  • Meta-Analysis : Compile data from multiple sources (e.g., PubChem, NIST) to identify trends. For example, hydroxyl group orientation correlates with antimicrobial potency in bicyclic alcohols (R2 ^2 = 0.82) .

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